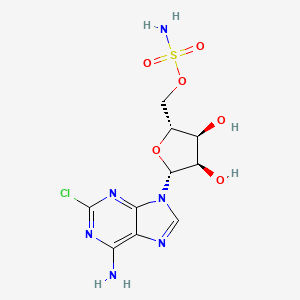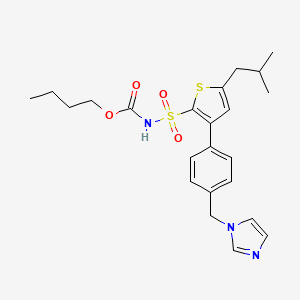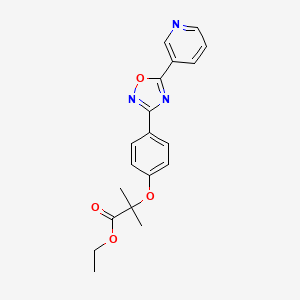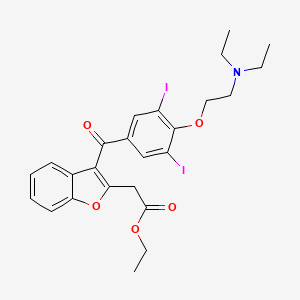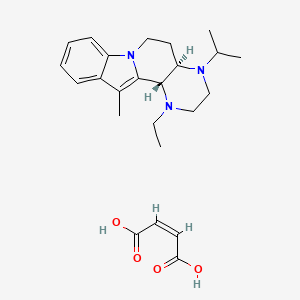
Bamipine
Overview
Description
Mechanism of Action
Target of Action
Bamipine is primarily an H1 antihistamine . Antihistamines are drugs that inhibit the action of histamine in the body by blocking the receptors of histamine. Histamine receptors play a crucial role in the immune response, and their activation can lead to symptoms associated with allergies such as itching, redness, and swelling.
Mode of Action
As an H1 antihistamine, this compound works by binding to the H1 receptor , thereby preventing histamine from binding to its receptor . This blocks the action of histamine, reducing the allergic response. Additionally, this compound has anticholinergic properties , which means it can block the action of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. This can lead to a reduction in muscle spasms and other related symptoms.
Biochemical Pathways
This compound is involved in the H1-antihistamine action pathway . By blocking the H1 receptor, this compound prevents the downstream effects of histamine activation, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain.
Pharmacokinetics
When applied topically, the maximal effect of this compound is reached after 20 to 60 minutes and lasts up to 48 hours . This compound is not absorbed through intact skin in relevant doses , indicating that its bioavailability is primarily local, at the site of application. This suggests that this compound’s pharmacokinetic properties are well-suited for topical applications, such as relieving symptoms associated with insect bites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-induced responses . By blocking the H1 receptor, this compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling associated with allergic reactions .
Action Environment
The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. Furthermore, individual factors such as skin type and the presence of other substances can also influence the absorption and effectiveness of topically applied drugs like this compound .
Biochemical Analysis
Biochemical Properties
Bamipine’s role in biochemical reactions is primarily as an H1 antihistamine . As an antihistamine, this compound interacts with histamine receptors in the body, specifically the H1 receptor. By binding to these receptors, this compound prevents histamine, a compound involved in local immune responses, from exerting its effects. This interaction helps to alleviate symptoms such as itching caused by insect bites .
Cellular Effects
This compound’s effects on cells are largely related to its function as an antihistamine. By blocking the H1 histamine receptor, this compound can influence cell signaling pathways related to immune response and inflammation
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H1 histamine receptor, thereby preventing histamine from exerting its effects This action can lead to a decrease in symptoms such as itching associated with insect bites
Temporal Effects in Laboratory Settings
When applied topically, the maximal effect of this compound is reached after 20 to 60 minutes and lasts up to 48 hours . This compound is not absorbed through intact skin in relevant doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bamipine is synthesized through a series of chemical reactions involving piperidine derivatives. The key synthetic route involves the reaction of N-benzyl-1-methylpiperidin-4-amine with benzyl chloride under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bamipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Bamipine has several scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Applied in the development of topical treatments for allergic reactions and pruritus.
Industry: Utilized in the formulation of antipruritic ointments and creams.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another H1 antihistamine with similar antipruritic properties.
Chlorpheniramine: Known for its antihistamine effects and used in allergy treatments.
Hydroxyzine: Used for its sedative and antihistamine properties.
Uniqueness of Bamipine
This compound is unique due to its specific combination of H1 antihistamine and anticholinergic properties, making it particularly effective as a topical antipruritic agent. Unlike some other antihistamines, this compound is primarily used in topical formulations, reducing the risk of systemic side effects .
Properties
CAS No. |
4945-47-5 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-4-methylpiperazine |
InChI |
InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |
InChI Key |
NXTSFMFOSFAEGA-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
115.0 °C |
| 4945-47-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1229-69-2 (mono-hydrochloride) 61670-09-5 (lactate) 61732-85-2 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



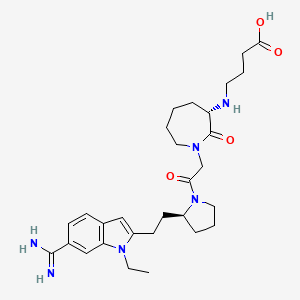

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
